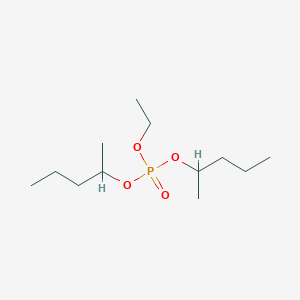![molecular formula C16H25NO B12591082 3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol CAS No. 873071-69-3](/img/structure/B12591082.png)
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol is an organic compound with a complex structure that includes a cyclohexyl ring, a dimethylaminoethyl group, and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the dimethylaminoethyl group. Common synthetic routes include:
Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of Dimethylaminoethyl Group: This step often involves the reaction of cyclohexyl derivatives with dimethylaminoethyl chloride under basic conditions.
Phenol Group Addition:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the cyclohexyl ring.
Substitution: Both the phenol and dimethylaminoethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of the cyclohexyl ring can produce various cyclohexane derivatives.
科学的研究の応用
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its analgesic and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its analgesic properties may be attributed to its interaction with pain receptors and inhibition of pain signaling pathways.
類似化合物との比較
Similar Compounds
2-{2-(Dimethylamino)ethoxy}ethanol: This compound shares the dimethylaminoethyl group but has different functional groups and properties.
Cyclohexylphenol Derivatives: Compounds with similar cyclohexyl and phenol structures but different substituents.
Uniqueness
3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
873071-69-3 |
|---|---|
分子式 |
C16H25NO |
分子量 |
247.38 g/mol |
IUPAC名 |
3-[(1R,2R)-2-[2-(dimethylamino)ethyl]cyclohexyl]phenol |
InChI |
InChI=1S/C16H25NO/c1-17(2)11-10-13-6-3-4-9-16(13)14-7-5-8-15(18)12-14/h5,7-8,12-13,16,18H,3-4,6,9-11H2,1-2H3/t13-,16-/m1/s1 |
InChIキー |
ZBUBDEGRONRHDZ-CZUORRHYSA-N |
異性体SMILES |
CN(C)CC[C@H]1CCCC[C@H]1C2=CC(=CC=C2)O |
正規SMILES |
CN(C)CCC1CCCCC1C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


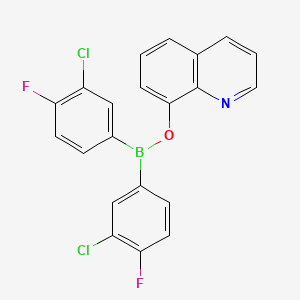
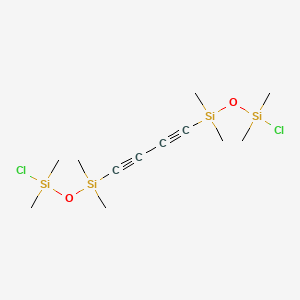
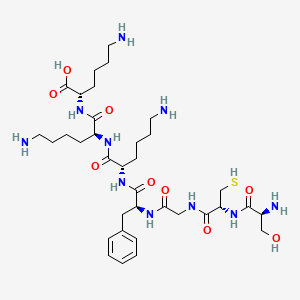

![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
![1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene](/img/structure/B12591029.png)
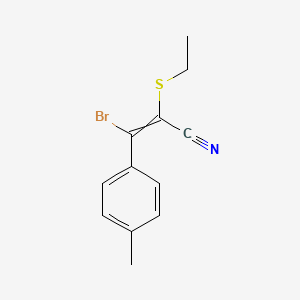
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)
![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)
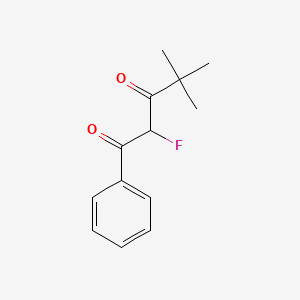
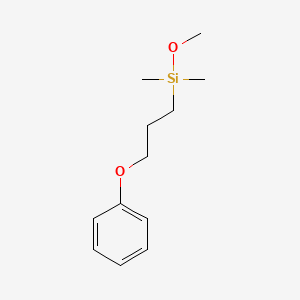
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)
